4-溴-2-甲基嘧啶

描述

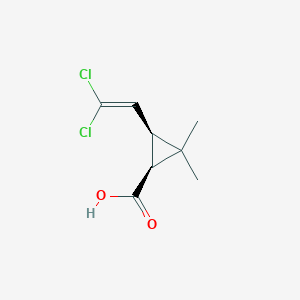

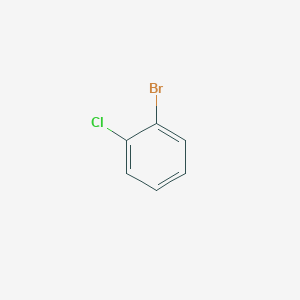

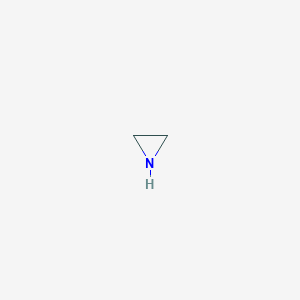

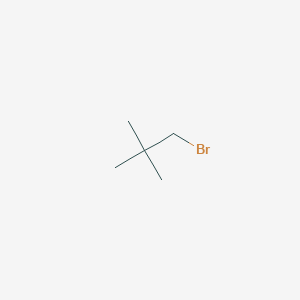

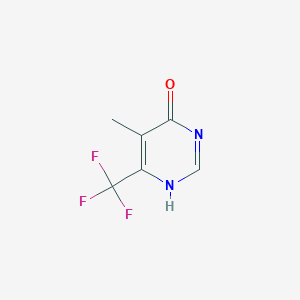

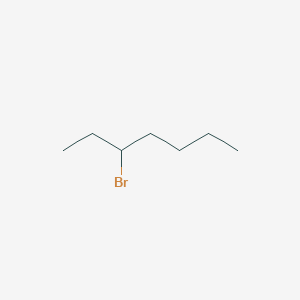

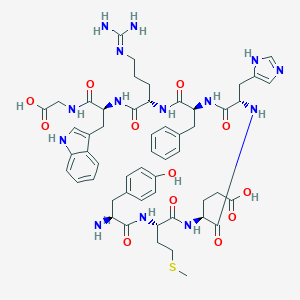

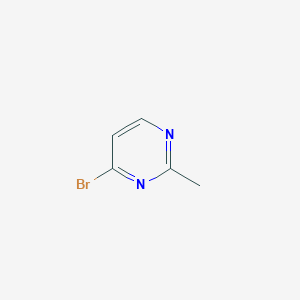

4-Bromo-2-methylpyrimidine is a brominated pyrimidine derivative. Pyrimidines are a class of heterocyclic aromatic organic compounds, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The bromine atom at the 4-position and the methyl group at the 2-position on the pyrimidine ring are indicative of the compound's potential reactivity and its use as an intermediate in the synthesis of more complex chemical entities.

Synthesis Analysis

The synthesis of brominated pyrimidines can be achieved through various methods. For instance, 5-bromo-2,4-dichloro-6-methylpyrimidine can be synthesized and further reacted with ammonia to produce 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which can be a precursor for other substituted pyrimidines . Additionally, 4,6-dichloro-2-methylpyrimidine, a related compound, can be synthesized from acetamidine hydrochloride and dimethyl malonate, followed by cyclization and chlorination . These methods highlight the versatility of brominated pyrimidines in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of brominated pyrimidines can be studied using X-ray crystallography, as demonstrated by the analysis of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which crystallizes in the monoclinic crystal system . Quantum chemical calculations, such as density functional theory (DFT), can provide insights into the optimized geometry, vibrational frequencies, and electronic properties of these molecules .

Chemical Reactions Analysis

Brominated pyrimidines are key intermediates in various chemical reactions. They can undergo selective palladium-catalysed cross-coupling reactions to synthesize substituted pyrimidine compounds . They can also react with secondary amines to afford aminopyrimidines or with isothiocyanates to form thiazolo[4,5-d]pyrimidine derivatives . These reactions demonstrate the compounds' utility in creating diverse chemical structures with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrimidines can be characterized using spectroscopic methods such as FTIR, FT-Raman, and NMR. These techniques allow for the identification of functional groups and the assessment of molecular conformation. The presence of the bromine atom significantly influences the reactivity of these compounds, making them suitable for various organic transformations .

Relevant Case Studies

Several studies have explored the biological activities of brominated pyrimidines. For example, novel 2-amino-4-aryl-6-pyridopyrimidines and their N-alkyl bromide derivatives have shown promising anticancer and antibacterial activities, as well as DNA/protein binding affinities . Schiff base compounds derived from brominated pyrimidines have exhibited excellent antibacterial activities . These findings suggest that brominated pyrimidines have significant potential in the development of new therapeutic agents.

科学研究应用

噻唑并[4,5-d]嘧啶衍生物的合成

4-溴-2-甲基嘧啶在噻唑并[4,5-d]嘧啶衍生物的合成中被使用。这个过程涉及4-氨基-5-溴-2-取代氨基嘧啶与异硫氰酸酯的反应,形成新的噻唑并[4,5-d]嘧啶衍生物(Bakavoli, Nikpour, & Rahimizadeh, 2006)。

化学反应中的区域选择性研究

利用X射线晶体学研究了涉及4-溴-2-甲基嘧啶的区域选择性置换反应。这项研究揭示了特定嘧啶衍生物的形成,有助于我们理解有机化学反应机制(Doulah et al., 2014)。

氟代嘧啶的开发

4-溴-2-甲基嘧啶在氟代嘧啶的开发中发挥作用。该研究涉及检查这些化合物的反应性和光谱特性,这在各种化学过程中具有重要意义(Brown & Waring, 1974)。

Dimroth重排的研究

与4-溴-2-甲基嘧啶相关的化合物的Dimroth重排研究为我们提供了有关嘧啶衍生物的结构和反应动力学的见解,这对于理解它们的化学行为至关重要(Brown & Paddon-Row, 1967)。

炔基嘧啶的合成

该化合物通过Pd/C–Cu催化偶联反应参与了4-和5-炔基嘧啶的合成。这种合成过程对于新型有机化合物的开发至关重要(Pal et al., 2006)。

衍生物的杀真菌活性

对4-溴-2-甲基嘧啶衍生物的杀真菌活性进行了研究。这项研究有助于开发新的杀真菌剂并理解它们的作用机制(Erkin et al., 2016)。

硝基去溴和双官能团化

该化合物在硝基去溴和溴甲基硝基化的独特一锅法过程中被使用,代表了有机合成中的创新方法(Mousavi, Heravi, & Tajabadi, 2020)。

制药和爆炸工业中的过程化学

4-溴-2-甲基嘧啶在制药和爆炸工业的过程化学中具有重要意义,展示了它在各种工业应用中的多功能性(Patil, Jadhav, Radhakrishnan, & Soman, 2008)。

衍生物的抗病毒活性

某些4-溴-2-甲基嘧啶衍生物在抑制逆转录病毒复制方面表现出潜力,突显了它在抗病毒药物开发中的潜力(Hocková et al., 2003)。

抗菌评估

已经探讨了4-溴-2-甲基嘧啶衍生物的抗菌性能,有助于寻找新的抗菌剂(Rahimizadeh et al., 2011)。

安全和危害

属性

IUPAC Name |

4-bromo-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c1-4-7-3-2-5(6)8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPQVYZLQGRFSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625618 | |

| Record name | 4-Bromo-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-methylpyrimidine | |

CAS RN |

1114560-76-7 | |

| Record name | 4-Bromo-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。